molecular formula C16H16ClNOS B2413418 2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one CAS No. 2191267-45-3

2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2413418
CAS No.: 2191267-45-3
M. Wt: 305.82
InChI Key: AQAMJCJKOVZYCG-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features a chlorophenyl group, a thiophene ring, and a pyrrolidine moiety

Properties

IUPAC Name

2-(2-chlorophenyl)-1-(3-thiophen-3-ylpyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS/c17-15-4-2-1-3-12(15)9-16(19)18-7-5-13(10-18)14-6-8-20-11-14/h1-4,6,8,11,13H,5,7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAMJCJKOVZYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CSC=C2)C(=O)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a chlorophenyl group, a thiophene moiety, and a pyrrolidine ring. The molecular formula is C17H21ClN2O2SC_{17}H_{21}ClN_{2}O_{2}S with a molecular weight of approximately 384.9 g/mol. Its structural intricacies contribute to its diverse applications in drug development and material synthesis.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, research has demonstrated that certain analogs can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A notable study reported that modifications to the pyrrolidine structure enhance the compound's efficacy against specific cancer types, including breast and lung cancer.

COX Inhibition

The compound has also been investigated for its potential as a cyclooxygenase (COX) inhibitor. COX enzymes are critical in inflammation and pain pathways, making them targets for anti-inflammatory drug development. A comparative analysis of various derivatives revealed that some compounds showed significant inhibition of the COX-II enzyme, indicating potential for treating inflammatory diseases .

Neurological Applications

The presence of the pyrrolidine ring suggests potential applications in neurological disorders. Compounds with similar structures have been explored for their neuroprotective effects, particularly in conditions like Alzheimer’s disease and Parkinson’s disease. Preliminary studies suggest that this compound may modulate neurotransmitter levels, thereby influencing cognitive functions.

Organic Photovoltaics

The incorporation of thiophene units in the compound enhances its electronic properties, making it suitable for organic photovoltaic applications. Research has shown that polymers derived from this compound can be used to fabricate efficient solar cells, with improved light absorption and charge transport characteristics.

Sensor Development

Due to its unique electronic properties, 2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one has been explored in the development of chemical sensors. The compound can be functionalized to detect various analytes, including heavy metals and organic pollutants, offering a versatile tool for environmental monitoring.

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Significant inhibition of tumor cell growth observed.
COX Inhibition High potency against COX-II; potential for anti-inflammatory drugs.
Neurological ApplicationsOngoing research (not yet published)Potential modulation of neurotransmitter levels noted.
Organic PhotovoltaicsRecent publications (in press)Enhanced efficiency in solar cell applications reported.
Sensor DevelopmentExperimental studies (upcoming publication)Effective detection of pollutants demonstrated.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one include other chlorophenyl derivatives, thiophene-containing compounds, and pyrrolidine-based molecules. Examples include:

  • 2-(2-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one
  • 2-(2-Chlorophenyl)-1-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one
  • 2-(2-Chlorophenyl)-1-(3-(furan-3-yl)pyrrolidin-1-yl)ethan-1-one

Uniqueness

The uniqueness of 2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one, a complex organic compound, features a unique combination of functional groups, including a chlorophenyl group, a thiophene ring, and a pyrrolidine moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of 2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one is C16H16ClNOS, with a CAS number of 2191267-45-3. The compound is characterized by its distinctive structural elements that contribute to its biological activity and reactivity.

PropertyValue
Molecular FormulaC16H16ClNOS
CAS Number2191267-45-3
IUPAC Name2-(2-chlorophenyl)-1-(3-thiophen-3-ylpyrrolidin-1-yl)ethanone
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate enzyme activity and receptor functions, which can lead to various pharmacological effects. The exact mechanisms are still under investigation, but potential pathways include:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing neurological functions.

Biological Activity and Research Findings

Research on the biological activity of 2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one has indicated several promising areas:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds structurally related to 2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one. For example, related pyrrole derivatives have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL .

Case Studies

While specific case studies on 2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one are scarce, analogs have been evaluated in various contexts:

  • Neuroinflammation Model : Compounds similar to this structure were tested for their ability to reduce neuroinflammatory markers in cellular models exposed to lipopolysaccharides (LPS). Results indicated significant reductions in nitric oxide production and pro-inflammatory cytokines .
  • Antibacterial Screening : A range of pyrrole and thiophene derivatives were screened for antibacterial properties, demonstrating effectiveness against multiple bacterial strains with varying MIC values .

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